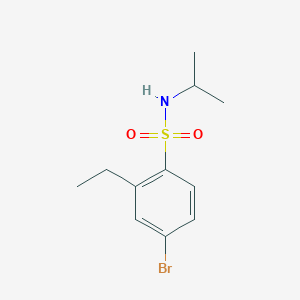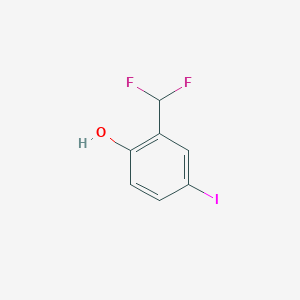
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a methoxy group at the 5-position and a nitrosophenylamino group at the 2-position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- typically involves the nitration of 5-methoxybenzoic acid followed by the introduction of the nitrosophenylamino group. One common method involves the following steps:
Nitration: 5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Nitrosation: The amino group is subsequently nitrosated using sodium nitrite in the presence of hydrochloric acid to form the nitrosophenylamino derivative.
Industrial Production Methods
Industrial production of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The methoxy and nitrosophenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosophenylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 5-methoxy-2-nitro-: Similar structure but lacks the nitrosophenylamino group.
Benzoic acid, 2-methoxy-: Similar structure but lacks the nitrosophenylamino group and has the methoxy group at the 2-position.
Benzoic acid, 5-methoxy-2-aminophenyl-: Similar structure but has an amino group instead of the nitrosophenylamino group.
Uniqueness
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is unique due to the presence of both the methoxy and nitrosophenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Propriétés
Numéro CAS |
680214-98-6 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
5-methoxy-2-(N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-7-8-13(12(9-11)14(17)18)16(15-19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
Clé InChI |
LBYHFSOQPUHNDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)N=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)






![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)


